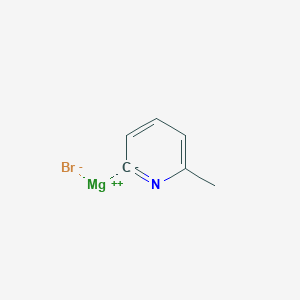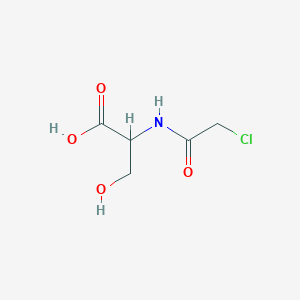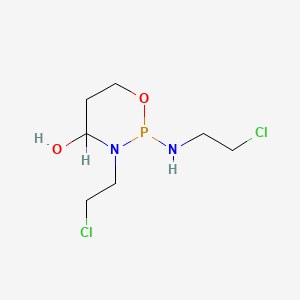
4-Nitrophenol sodium salt dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of 4-nitrophenol, a phenolic compound characterized by a nitro group at the para position relative to the hydroxyl group on the benzene ring . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
4-Nitrophenol sodium salt dihydrate, also known as Sodium 4-nitrophenolate Dihydrate, is a chemical compound that has been studied for its various properties . . It’s worth noting that the compound’s structure, which includes a nitro group (NO2) and a phenol group (OH), suggests it may interact with a variety of biological targets .
Mode of Action
For instance, the nitro group could potentially undergo reduction, while the phenol group could engage in hydrogen bonding .
Pharmacokinetics
Given its solubility in water , it can be inferred that the compound may have good bioavailability.
Result of Action
It has been suggested that the compound may have optical properties, with potential applications in the field of nonlinear optics . Additionally, it has been reported to act as a signaling molecule in plants, activating various physiological processes such as seed germination, root development, and flowering .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its optical properties may be enhanced under certain conditions . Furthermore, its efficacy as a signaling molecule in plants may be influenced by environmental factors such as light, temperature, and soil conditions .
Análisis Bioquímico
Biochemical Properties
The 4-Nitrophenol Sodium Salt Dihydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a product of the enzymatic cleavage of several synthetic substrates such as 4-nitrophenyl phosphate (used as a substrate for alkaline phosphatase), 4-nitrophenyl acetate (for carbonic anhydrase), 4-nitrophenyl-β-D-glucopyranoside and other sugar derivatives which are used to assay various glycosidase enzymes .
Cellular Effects
It has been observed that this compound possesses optical transmittance in the visible and NIR regions, which may influence cell function .
Molecular Mechanism
The molecular mechanism of this compound is complex. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it has been found that this compound can form ionic or hydrogen bonds with other organic and inorganic bases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound possesses nonlinear optical properties with enhancing roles of the growth crystal’s second and third-harmonic generation efficiencies .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Subcellular Localization
It is known that this compound can interact with various compartments or organelles within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Nitrophenol sodium salt dihydrate can be synthesized through the nitration of phenol using dilute nitric acid at room temperature. This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol, which can be separated and purified . The sodium salt form is obtained by neutralizing 4-nitrophenol with sodium hydroxide, followed by crystallization to yield the dihydrate form .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes, followed by neutralization and crystallization. The slow evaporation method is commonly used to grow high-purity crystals of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrophenol sodium salt dihydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-aminophenol using reducing agents such as sodium borohydride (NaBH4) or hydrazine.
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Reduction: The major product is 4-aminophenol.
Substitution: The products vary based on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
4-Nitrophenol sodium salt dihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a pH indicator due to its color-changing properties at different pH levels. It is also a precursor in the synthesis of various organic compounds.
Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals.
Comparación Con Compuestos Similares
2-Nitrophenol: Another nitrophenol isomer with the nitro group at the ortho position relative to the hydroxyl group.
4-Aminophenol: The reduced form of 4-nitrophenol, commonly used in the synthesis of paracetamol.
4-Nitrophenyl acetate: A substrate used in enzymatic assays to measure esterase activity.
Uniqueness: 4-Nitrophenol sodium salt dihydrate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to act as a pH indicator and its role as an intermediate in pharmaceutical synthesis highlight its versatility and importance in both research and industry .
Propiedades
Número CAS |
66924-59-2 |
|---|---|
Fórmula molecular |
C6H5NNaO3 |
Peso molecular |
162.10 g/mol |
Nombre IUPAC |
sodium;4-nitrophenolate;dihydrate |
InChI |
InChI=1S/C6H5NO3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H; |
Clave InChI |
OORLTLMFPORJLV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].O.O.[Na+] |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])O.[Na] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3416193.png)



